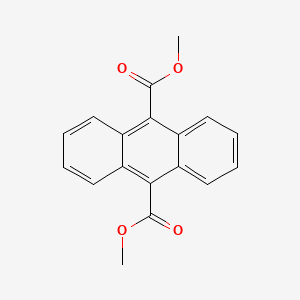

Dimethyl anthracene-9,10-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl anthracene-9,10-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNIABNGCIWEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554861 | |

| Record name | Dimethyl anthracene-9,10-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73016-10-1 | |

| Record name | Dimethyl anthracene-9,10-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Dimethyl Anthracene 9,10 Dicarboxylate

Established Synthetic Routes

Diels-Alder Cycloaddition Approaches to Anthracene-9,10-dicarboxylic Acid Precursors

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems, provides an elegant route to precursors of anthracene-9,10-dicarboxylic acid. This approach typically involves the [4+2] cycloaddition of anthracene (B1667546), acting as the diene, with a suitable dienophile.

A common strategy involves the reaction of anthracene with maleic anhydride (B1165640). This reaction proceeds readily to form the endo-adduct, 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. The reaction is typically carried out by heating the reactants in a high-boiling solvent such as xylene.

| Reactants | Dienophile | Product | Reaction Conditions |

| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | Refluxing in xylene |

This cycloaddition is a concerted pericyclic reaction that establishes the bridged ring system and sets the stereochemistry for the subsequent functional group manipulations.

The resulting Diels-Alder adduct, an anhydride, serves as a stable precursor to the desired dicarboxylic acid. The anhydride ring can be readily opened through hydrolysis to yield the corresponding dicarboxylic acid, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid. This hydrolysis is typically achieved by treatment with water, often with acid or base catalysis to facilitate the reaction. chegg.com

Following the formation of the dicarboxylic acid, the final step to obtain the target molecule's precursor is esterification. The Fischer esterification is a common method employed for this transformation, involving the reaction of the dicarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This process converts both carboxylic acid groups into their corresponding methyl esters. An alternative approach involves the direct reaction of anthracene with a dienophile that already contains the ester functionalities, such as diethyl fumarate, which directly yields a diethyl ester analog of the bridged dicarboxylic acid. researchgate.net The final aromatization of the dihydroanthracene system to the anthracene core would then be required to yield dimethyl anthracene-9,10-dicarboxylate.

Lithiation-Carboxylation Pathways

An alternative synthetic strategy to access anthracene-9,10-dicarboxylic acid involves the direct introduction of carboxyl groups onto the anthracene ring system through a lithiation-carboxylation sequence. This method bypasses the need for a cycloaddition-aromatization sequence.

While direct ortho-lithiation is a powerful tool for the functionalization of aromatic rings, its application to the 9 and 10 positions of anthracene is not straightforward due to the unique electronic nature of these positions. A more common and effective approach is to start with a pre-functionalized anthracene, specifically 9,10-dibromoanthracene (B139309). The bromine atoms at these positions can be readily exchanged for lithium through a halogen-metal exchange reaction. google.com The reaction of 9,10-dibromoanthracene with an alkyllithium reagent, such as n-butyllithium, at low temperatures leads to the formation of the 9,10-dilithioanthracene intermediate. google.com

| Starting Material | Reagent | Intermediate |

| 9,10-Dibromoanthracene | n-Butyllithium | 9,10-Dilithioanthracene |

This dilithiated species is a highly reactive nucleophile, poised for the subsequent carboxylation step.

The 9,10-dilithioanthracene intermediate is then quenched with an electrophilic source of carbon dioxide, most commonly solid carbon dioxide (dry ice). google.com This reaction introduces carboxyl groups at the 9 and 10 positions, yielding the disodium (B8443419) salt of anthracene-9,10-dicarboxylic acid upon initial reaction, which is then protonated during aqueous workup to give the free dicarboxylic acid.

Following the successful dicarboxylation, the resulting anthracene-9,10-dicarboxylic acid can be converted to its dimethyl ester, this compound, using standard esterification procedures such as the Fischer esterification with methanol and an acid catalyst.

| Intermediate | Reagent | Product |

| 9,10-Dilithioanthracene | Carbon Dioxide (Dry Ice) | Anthracene-9,10-dicarboxylic acid |

| Anthracene-9,10-dicarboxylic acid | Methanol, Acid Catalyst | This compound |

This lithiation-carboxylation pathway offers a more direct route to the anthracene-9,10-dicarboxylic acid core compared to the Diels-Alder approach, which requires a subsequent aromatization step.

Optimized Reaction Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the meticulous control of reaction parameters to maximize yield and purity. Key considerations include the management of the esterification process and the stringent maintenance of a water-free and oxygen-free environment.

Esterification Parameter Control

The conversion of anthracene-9,10-dicarboxylic acid to its dimethyl ester is typically achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process, and therefore, its optimization is crucial for driving the reaction towards the product side to achieve a high yield. byjus.comchemistrysteps.com The primary parameters that require precise control are the choice of catalyst, the ratio of reactants, temperature, and reaction time.

Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. masterorganicchemistry.comnumberanalytics.com The reaction is typically performed using a large excess of methanol, which acts as both a reactant and the solvent. masterorganicchemistry.combyjus.com According to Le Châtelier's principle, this high concentration of alcohol shifts the equilibrium position towards the formation of the ester. chemistrysteps.com

Temperature plays a vital role in the reaction kinetics. Generally, the reaction is carried out under reflux conditions, with optimal temperatures typically ranging from 50°C to 100°C, to ensure a reasonable reaction rate without causing degradation of the reactants or products. numberanalytics.com The continuous removal of water, a byproduct of the reaction, is another critical strategy to drive the equilibrium forward and enhance the yield of this compound. byjus.comchemistrysteps.com

| Parameter | Condition | Purpose |

| Catalyst | Strong protic acids (e.g., H₂SO₄, TsOH) | To protonate the carboxylic acid, increasing carbonyl electrophilicity. masterorganicchemistry.comnumberanalytics.com |

| Reactant Ratio | Large excess of methanol | To shift the reaction equilibrium towards the product side. chemistrysteps.commasterorganicchemistry.com |

| Temperature | Reflux conditions (typically 50-100°C) | To increase the reaction rate without thermal degradation. numberanalytics.com |

| Byproduct Removal | Continuous removal of water | To prevent the reverse reaction (hydrolysis) and drive the equilibrium forward. byjus.com |

Anhydrous Conditions and Inert Atmosphere Requirements

To ensure a water-free environment, several techniques are employed. All glassware must be thoroughly dried, often in an oven, and cooled in a desiccator before use. chemistry-online.com Anhydrous solvents, which have been specially treated to remove water, are required. chemistry-online.com Molecular sieves may also be added to the reaction vessel to scavenge any trace amounts of moisture that may be present or generated. beyond-tutors.com

Furthermore, many of the reagents used in the synthesis, especially organometallic compounds, are sensitive to atmospheric oxygen and carbon dioxide. chemistry-online.commsu.edu Exposure to air can lead to oxidative degradation of these reagents, resulting in the formation of unwanted byproducts and a lower yield of the target compound. msu.edu To prevent this, reactions are typically conducted under an inert atmosphere. This is achieved by replacing the air in the reaction vessel with an inert gas, such as nitrogen or argon, and maintaining a slight positive pressure of this gas throughout the reaction to prevent air from entering the system. fiveable.mechemistry-online.com

Emerging Synthetic Approaches

Recent advances in synthetic organic chemistry have opened new avenues for the production of this compound. These emerging approaches focus on improving efficiency, safety, and scalability through the use of novel catalytic systems and advanced reactor technologies.

Catalytic Oxidation of Anthracene Precursors

A key emerging strategy involves the catalytic oxidation of readily available anthracene precursors. Instead of stoichiometric oxidants, which can be hazardous and generate significant waste, catalytic methods utilize a smaller, regenerable amount of a catalyst to facilitate the reaction with a terminal oxidant, often molecular oxygen. mdpi.com

One potential pathway is the oxidation of 9,10-disubstituted anthracenes. For instance, 9,10-dimethylanthracene (B165754) can undergo photosensitized oxidation to form an endoperoxide, which could serve as an intermediate for the dicarboxylic acid. rsc.org Another approach involves the direct oxidation of the methyl groups. A more established route is the oxidation of other anthracene derivatives. For example, methods exist for the catalytic oxidation of anthracene to 9,10-anthraquinone using catalysts like tin-coated iron oxide nanoparticles with hydrogen peroxide as the oxidant. pec.ac.in Similarly, 9,10-dihydroanthracene (B76342) can be catalytically oxidized to anthracene and subsequently to anthraquinone (B42736). nih.gov The resulting anthraquinone can then be further processed to yield the desired dicarboxylic acid. Additionally, methods for the oxidation of 9-anthraldehyde (B167246) to 9-anthracenecarboxylic acid demonstrate the feasibility of oxidizing functional groups on the anthracene core. google.com These catalytic oxidation strategies offer a greener and more efficient alternative to traditional methods.

Flow Chemistry and Scalability Considerations in Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement for the synthesis of fine chemicals, including this compound. amf.chresearchgate.net Flow chemistry involves continuously pumping reactants through a network of tubes or microreactors, offering superior control over reaction parameters compared to batch reactors. rsc.org

The primary advantages of flow chemistry include enhanced heat and mass transfer, which allows for rapid and uniform temperature control, minimizing the formation of side products. amf.chscielo.br This precise control also improves reaction safety, especially when dealing with highly exothermic reactions or unstable intermediates. rsc.org The modular nature of flow systems facilitates a "telescoped" approach, where multiple reaction steps, such as oxidation and subsequent esterification, can be performed sequentially in a continuous stream without the need to isolate intermediates. nih.gov

Scalability is a key benefit of this technology. unimi.it Increasing production capacity can be achieved through two main strategies: "sizing up," which involves using larger reactors, or "numbering up" (also known as scaling out), where multiple reactor units are operated in parallel. rsc.org This flexibility allows for a seamless transition from laboratory-scale synthesis to large-scale industrial production, making flow chemistry a highly attractive platform for the efficient and scalable manufacturing of this compound. researchgate.net

Reaction Mechanisms and Chemical Transformations of Dimethyl Anthracene 9,10 Dicarboxylate and Its Precursors

Diels-Alder Reactivity and Cycloaddition Mechanisms

The fused aromatic ring system of anthracene (B1667546) serves as a diene in Diels-Alder reactions. However, the substitution at the 9 and 10 positions in dimethyl anthracene-9,10-dicarboxylate sterically hinders the typical [4+2] cycloaddition across the central ring, leading to alternative reaction pathways.

[4+2] and [4+4] Photocycloaddition Pathways

While thermal Diels-Alder reactions of anthracene derivatives typically proceed via a [4+2] cycloaddition across the 9,10-positions, photochemical conditions can facilitate different modes of reaction. Anthracene and its derivatives are known to undergo [4+4] photocycloaddition upon irradiation, leading to the formation of a dimer. This dimerization is a reversible process, with the dimer reverting to the monomeric form upon heating or irradiation at a different wavelength.

In the case of this compound, the steric bulk of the ester groups at the 9 and 10 positions would be expected to influence the facility of this photodimerization. Furthermore, anthracene derivatives can also participate in [4+2] photocycloaddition reactions with various dienophiles. These reactions are often promoted by photosensitizers and proceed through a triplet excited state of the anthracene derivative. The specific pathway, whether [4+2] or [4+4], is influenced by the reaction conditions, the nature of the substituents on the anthracene core, and the dienophile involved.

Regioselectivity and Stereoselectivity in Cycloadditions

In Diels-Alder reactions involving substituted anthracenes, the regioselectivity is a crucial aspect. For 9-substituted anthracenes reacting with unsymmetrical dienophiles, the formation of ortho and meta regioisomers is possible. The substitution at the 9 and 10 positions in this compound directs the cycloaddition to occur at one of the terminal rings (positions 1,4 or 5,8), as the central ring is sterically encumbered.

The reaction of 9-anthracenemethanol (B72535) with dimethylacetylene-dicarboxylate, a structurally related system, demonstrates the principle of diverting the reaction away from the central ring. In this case, the substituents guide the dienophile to the terminal rings. The electronic nature of the substituents on the anthracene and the dienophile, as well as steric factors, play a significant role in determining the preferred regioisomer. Generally, the reaction favors the formation of the more thermodynamically stable product.

The stereoselectivity of the Diels-Alder reaction is also a key consideration. The reaction is typically stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct.

Reversible Diels-Alder Reactions and Thermolabile Adducts

A noteworthy characteristic of Diels-Alder reactions involving anthracene derivatives is their reversibility. The adducts formed can undergo a retro-Diels-Alder reaction upon heating, regenerating the original diene and dienophile. The stability of these adducts and the temperature at which the retro-reaction occurs are dependent on the substituents on both the anthracene and the dienophile.

For 9,10-disubstituted anthracenes, the steric strain in the adduct can lower the activation energy for the retro-Diels-Alder reaction, making the adducts more thermolabile. The presence of the bulky dimethyl dicarboxylate groups at the 9 and 10 positions in the target molecule would likely contribute to the formation of such thermolabile adducts. This property can be exploited in dynamic covalent chemistry and for the development of thermally responsive materials.

Oxidation and Reduction Pathways

The anthracene core of this compound is susceptible to both oxidation and reduction, leading to the formation of anthraquinone (B42736) derivatives and reduced anthracene scaffolds, respectively.

Formation of Anthraquinone Derivatives

The oxidation of anthracene and its derivatives to the corresponding 9,10-anthraquinones is a well-established transformation. Various oxidizing agents can be employed for this purpose, including chromic acid, nitric acid, and catalytic oxidation systems. Given the general reactivity of the anthracene nucleus, it is expected that this compound can be oxidized to dimethyl 9,10-anthraquinone-2,3-dicarboxylate.

The general scheme for the oxidation of an anthracene derivative to an anthraquinone is as follows:

This transformation involves the loss of aromaticity in the central ring and the formation of two carbonyl groups at the 9 and 10 positions. The ester functionalities at the 9 and 10 positions of the starting material would be expected to hydrolyze under harsh oxidative conditions, potentially leading to the formation of 9,10-anthraquinonedicarboxylic acid.

Generation of Reduced Anthracene Scaffolds

The reduction of the anthracene core in this compound can lead to the formation of 9,10-dihydroanthracene (B76342) derivatives. Catalytic hydrogenation is a common method for achieving this transformation. The reduction of anthracene typically occurs at the 9 and 10 positions, as this allows the two terminal benzene (B151609) rings to retain their aromaticity.

Alternatively, the corresponding anthraquinone derivative, dimethyl 9,10-anthraquinone-2,3-dicarboxylate, can be reduced to the 9,10-dihydroxyanthracene derivative, which can then be further reduced to the 9,10-dihydroanthracene scaffold. The choice of reducing agent and reaction conditions will determine the extent of reduction. For instance, milder reducing agents might selectively reduce the quinone functionality, while more powerful reducing agents could potentially reduce the ester groups as well.

| Reaction Type | Reactant | Reagent/Condition | Product |

| Photodimerization | This compound | UV light | [4+4] photodimer |

| Diels-Alder Cycloaddition | This compound | Dienophile (e.g., maleic anhydride) | Diels-Alder adduct |

| Oxidation | This compound | Oxidizing agent (e.g., CrO₃) | Dimethyl 9,10-anthraquinone-2,3-dicarboxylate |

| Reduction | This compound | Reducing agent (e.g., H₂/Pd) | Dimethyl 9,10-dihydroanthracene-9,10-dicarboxylate |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. However, in the case of this compound, the reactivity of the anthracene core towards electrophiles is substantially diminished. The two ester groups at the 9 and 10 positions are strongly electron-withdrawing, which deactivates the aromatic system, making it less susceptible to attack by electrophiles.

Typically, electrophilic attack on the parent anthracene molecule preferentially occurs at the central 9 and 10 positions due to the formation of a more stable carbocation intermediate that preserves two intact benzene rings. quora.comstackexchange.com With these positions already substituted and deactivated in this compound, any potential electrophilic substitution would be directed to the terminal rings (positions 1, 2, 3, 4, 5, 6, 7, and 8). However, the deactivating effect of the ester groups is felt throughout the entire ring system, making such reactions challenging under standard conditions.

Research on related anthracene derivatives has shown that the regioselectivity of electrophilic substitution can be directed towards the terminal rings by introducing electron-donating groups at other positions, which can overcome the deactivating effect of substituents at the 9 and 10 positions. nih.govresearchgate.net In the absence of such activating groups, forcing conditions would likely be required for electrophilic substitution on this compound, with the substitution pattern being a complex outcome of the interplay between the deactivating meso-substituents and the inherent reactivity of the terminal positions.

Ester Hydrolysis and Re-esterification Dynamics

The ester functionalities of this compound are susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield the corresponding dicarboxylic acid, anthracene-9,10-dicarboxylic acid, and two molecules of methanol (B129727). This reaction is typically catalyzed by either an acid or a base.

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally an irreversible process as the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol.

Acid-catalyzed hydrolysis is a reversible process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. The reverse reaction, Fischer esterification, can occur if the dicarboxylic acid is treated with an excess of methanol in the presence of an acid catalyst. The equilibrium between hydrolysis and re-esterification can be controlled by the reaction conditions, such as the concentration of water and alcohol.

The synthesis of related anthracene-based metal-organic frameworks often involves the use of anthracene dicarboxylic acids as ligands, which are typically synthesized via the hydrolysis of their corresponding esters. researchgate.net

| Reaction | Reagents | Products | Conditions |

| Hydrolysis | NaOH (aq) or H₂SO₄ (aq) | Anthracene-9,10-dicarboxylic acid + Methanol | Heating |

| Re-esterification | Methanol, H₂SO₄ (catalyst) | This compound + Water | Heating, removal of water |

Nucleophilic Reactions

The potential for this compound to undergo bis-enolate formation and subsequent alkylation for macrocyclization is an intriguing synthetic possibility, though specific examples in the literature for this exact substrate are scarce. This type of reaction would involve the deprotonation of the α-carbons of the ester groups to form a bis-enolate. This highly nucleophilic species could then, in principle, react with a suitable dielectrophile in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocycle containing the anthracene-9,10-dicarboxylate unit.

The formation of the enolate would require a strong, non-nucleophilic base, and the stability of the enolate would be a critical factor. The success of the macrocyclization would depend on several factors, including the length and flexibility of the alkylating agent's chain and the reaction conditions that promote the desired intramolecular reaction. While this specific transformation for this compound is not well-documented, the general principle of using bis-enolates derived from diesters for macrocyclization is a known strategy in organic synthesis.

Photoinduced Electron Transfer (PET) Processes in Reactions

The anthracene core of this compound is a fluorophore, meaning it can absorb light and emit it as fluorescence. The photophysical properties of this molecule are significantly influenced by the electron-withdrawing dicarboxylate substituents at the 9 and 10 positions. These groups lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.org

In photoinduced electron transfer (PET), an electronically excited molecule either donates or accepts an electron to or from another molecule. youtube.com Due to the electron-deficient nature of the aromatic system in this compound, it is expected to be a good electron acceptor in its excited state. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state that is both a stronger oxidizing agent and a stronger reducing agent than the ground state.

When interacting with a suitable electron donor, the excited this compound can accept an electron, leading to the formation of a radical anion of the anthracene derivative and a radical cation of the donor. This process is often observed as fluorescence quenching, where the fluorescence intensity of the anthracene derivative is decreased in the presence of the electron donor. chalcogen.ro

A study on the excited-state properties of the parent molecule, 9,10-anthracenedicarboxylic acid, revealed significant changes in geometry between the ground and excited states, which can influence the rates and efficiencies of PET processes. researchgate.net The efficiency of PET is dependent on the thermodynamic driving force of the electron transfer process and the distance and orientation between the donor and acceptor moieties.

| Process | Description | Outcome |

| Photoexcitation | Absorption of a photon by the anthracene core. | Formation of an electronically excited state. |

| Electron Acceptance | The excited molecule accepts an electron from a donor. | Formation of a radical anion and a radical cation; fluorescence quenching. |

| Electron Donation | The excited molecule donates an electron to an acceptor (less likely for this compound). | Formation of a radical cation and a radical anion. |

Advanced Spectroscopic Characterization Techniques in Dimethyl Anthracene 9,10 Dicarboxylate Research

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy is a fundamental tool for confirming the presence of specific functional groups within a molecule by probing its characteristic vibrational modes.

Infrared (IR) spectroscopy is particularly effective for identifying the carbonyl (C=O) functional groups of the ester moieties in Dimethyl anthracene-9,10-dicarboxylate. The analysis focuses on the strong absorption band associated with the C=O stretching vibration.

For aromatic esters, this characteristic absorption is typically observed in the range of 1730–1715 cm⁻¹. In this compound, the electron-withdrawing nature of the anthracene (B1667546) core influences the electronic environment of the ester groups. This results in a strong, sharp absorption peak within this region, unequivocally confirming the presence of the carbonyl groups. The IR spectrum of the parent compound, 9,10-anthracenedicarboxylic acid, shows characteristic broad O-H stretches and a carbonyl C=O stretch that shifts upon esterification to the expected region for the dimethyl ester. acs.org

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1730 - 1715 | Strong |

| C-O (Ester) | Stretch | 1300 - 1200 | Strong |

| C=C (Aromatic) | Stretch | 1620 - 1440 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretch | 2990 - 2850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is distinguished by its simplicity and symmetry, which reflects the molecule's structure. Due to the C₂ᵥ symmetry, the eight aromatic protons on the anthracene core are chemically equivalent in two sets of four, and the six protons of the two methyl ester groups are also equivalent.

The expected ¹H NMR spectrum would feature two main signals:

Aromatic Protons (H-1, H-4, H-5, H-8 and H-2, H-3, H-6, H-7): The eight protons on the anthracene rings appear as a complex multiplet system in the aromatic region, typically between δ 7.5 and 8.5 ppm. These protons form a characteristic AA'BB' spin system, resulting from the coupling between adjacent protons.

Methyl Protons (-OCH₃): The six protons from the two equivalent methyl ester groups give rise to a sharp singlet. The chemical shift of this singlet is expected in the range of δ 3.9–4.2 ppm, which is typical for methyl esters attached to an aromatic ring system.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-1,4,5,8 & H-2,3,6,7) | 8H | 7.5 - 8.5 | Multiplet (AA'BB' system) |

| Methyl (-OCH₃) | 6H | 3.9 - 4.2 | Singlet |

Advanced Optical Spectroscopy for Electronic Structure

Advanced optical spectroscopy techniques are employed to probe the electronic transitions and excited-state properties of this compound, which are governed by the π-conjugated system of the anthracene core.

The UV-Vis absorption spectrum of this compound is characterized by the distinctive vibronic structure of the anthracene chromophore. The spectrum arises from π-π* electronic transitions within the aromatic system. In solution, the spectrum of the parent 9,10-anthracenedicarboxylic acid exhibits several absorption bands between 350 and 400 nm. acs.org The ester derivative is expected to show a very similar absorption profile, with well-resolved peaks corresponding to different vibrational levels of the excited electronic state.

The primary absorption maxima (λmax) are typically observed around 360 nm, 380 nm, and 400 nm. The exact positions and intensities of these peaks can be influenced by the solvent environment.

Table 3: Typical UV-Vis Absorption Maxima for the Anthracene-9,10-dicarboxylate Chromophore

| Transition | Approximate Wavelength (λmax, nm) |

| S₀ → S₁ (v=0) | ~400 |

| S₀ → S₁ (v=1) | ~380 |

| S₀ → S₁ (v=2) | ~360 |

Consistent with the behavior of anthracene derivatives, this compound is expected to be highly fluorescent, emitting light upon excitation with UV radiation. The photoluminescence emission spectrum is typically a mirror image of the lowest-energy absorption band. acs.org The emission spectrum also displays a distinct vibronic structure, with peaks corresponding to transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

For the related 9,10-anthracenedicarboxylic acid, strong fluorescence is observed with emission peaks typically appearing at wavelengths slightly longer than the absorption maxima, with a characteristic Stokes shift. acs.org The emission maxima for this compound are expected in the blue region of the visible spectrum, generally between 400 nm and 450 nm.

Table 4: Typical Photoluminescence Emission Maxima for the Anthracene-9,10-dicarboxylate Chromophore

| Transition | Approximate Wavelength (λem, nm) |

| S₁ (v=0) → S₀ (v=0) | ~405 |

| S₁ (v=0) → S₀ (v=1) | ~425 |

| S₁ (v=0) → S₀ (v=2) | ~445 |

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy allows for the observation of molecular events on extremely short timescales, providing invaluable insights into the lifetimes and decay pathways of electronically excited states.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetimes of molecules. horiba.comedinst.com The method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. horiba.com By collecting the arrival times of millions of photons, a histogram is constructed that represents the fluorescence decay profile of the sample. edinst.com This decay curve can then be fitted to exponential functions to extract precise fluorescence lifetimes (τ), which correspond to the average time the molecule spends in the excited state before returning to the ground state via fluorescence. TCSPC can measure lifetimes ranging from a few picoseconds to microseconds. horiba.comedinst.com

For anthracene derivatives, substitutions at the 9 and 10 positions significantly influence their photophysical properties, including the fluorescence quantum yield and emission lifetime. While specific TCSPC data for this compound is not extensively reported in the literature, studies on analogous 9,10-disubstituted anthracenes provide a basis for understanding its expected behavior. For instance, compounds like 9,10-bis(phenylethynyl)anthracene (B116448) derivatives exhibit natural radiative lifetimes in the range of 2.5 to 4.4 nanoseconds. researchgate.net The ester groups in this compound are expected to influence the electronic structure of the anthracene core and, consequently, its excited-state dynamics.

TCSPC studies would be instrumental in quantifying the fluorescence lifetime of this compound in various solvents and environments. This data provides critical information on the efficiency of radiative decay versus non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion. Such measurements are essential for evaluating the compound's suitability as a blue-emitting chromophore in applications like organic light-emitting diodes (OLEDs).

| Compound | Solvent | Fluorescence Lifetime (τ) | Comment |

|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | ~8.3 ns | A common benchmark annihilator in TTA-UC systems. |

| 9,10-Dicyanoanthracene (DCA) Radical Anion | Acetonitrile | ~3-5 ps | Investigated using pump-probe transient absorption, indicating very fast decay. nih.gov |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Various | ~2.5-4.4 ns (Radiative) | Shows shorter radiative lifetimes than unsubstituted anthracene due to extended π-conjugation. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the electronic structure and local environment of the radical species.

In the context of this compound, EPR is a powerful tool for investigating the formation and stability of its radical ions (cation or anion radicals). These radicals can be generated through chemical or electrochemical oxidation/reduction or via photoinduced electron transfer. Studies on coordination polymers incorporating the anthracene-9,10-dicarboxylate (ADC) ligand have demonstrated that it can be a photoactive component capable of forming stable radicals upon irradiation. researchgate.net

In one such study, coordination polymers of Cadmium (Cd) and Zinc (Zn) with ADC as the ligand exhibited electron transfer photochromism. researchgate.net Upon exposure to light, the materials changed color due to the formation of radical photoproducts. The presence of these stable radicals, delocalized over the ADC moiety, was unequivocally confirmed by EPR spectroscopy. researchgate.net The EPR signal intensity correlated with the quantity of photogenerated radicals, providing a direct measure of the photochromic efficiency. researchgate.net Similar EPR studies on the radical anions of related compounds, such as 9-phenylanthracene (B14458) and 9,10-diphenylanthracene, have been used to determine the distribution of the unpaired electron's spin density across the molecule by analyzing the hyperfine coupling constants. utexas.edu

For this compound, EPR spectroscopy can be used to:

Confirm the generation of radical anions or cations in electron transfer reactions.

Investigate the stability and lifetime of these radical species.

Determine the distribution of the unpaired electron within the molecule by analyzing the hyperfine structure of the EPR spectrum.

This information is vital for understanding the mechanisms of photoinduced electron transfer and for designing materials with specific photoresponsive or electronic properties.

| System Studied | Method of Radical Generation | EPR Spectroscopy Finding | Significance |

|---|---|---|---|

| Cd and Zn Coordination Polymers with ADC Ligand | Photo-irradiation (Solid State) | Confirmed the formation of stable, photogenerated radicals. researchgate.net | Demonstrates the photoactivity of the ADC moiety and its ability to form stable radical species. |

| Anthracene Cation Radical | Chemical Oxidation (in H₂SO₄) | Well-defined hyperfine pattern observed, allowing for characterization of the radical. nih.gov | Provides a model for the type of spectral information obtainable for anthracene-based radicals. |

| 9,10-Diphenylanthracene Anion Radical | Electroreduction or Potassium Reduction | Resolved spectrum allowed for assignment of coupling constants and MO calculations. utexas.edu | Illustrates how EPR can probe the electronic structure of substituted anthracene radicals. |

Computational Chemistry Approaches to Dimethyl Anthracene 9,10 Dicarboxylate Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of Dimethyl anthracene-9,10-dicarboxylate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the lowest-energy (ground state) structure of molecules. For systems related to this compound, DFT calculations have been instrumental in revealing key structural features. Due to significant steric hindrance between the bulky carboxylate groups at the 9 and 10 positions, the molecule cannot adopt a planar conformation.

Studies on the closely related 9,10-anthracenedicarboxylic acid (ADCA) show that the lowest-energy ground-state structure features a significant twist. researchgate.netscispace.com The dihedral angle between the carboxylic acid groups and the plane of the anthracene (B1667546) ring is calculated to be approximately 56.6°. researchgate.netscispace.com This pronounced out-of-plane rotation is a direct consequence of the steric repulsion between the substituents crowded around the central anthracene ring. Similar calculations on other 9,10-substituted anthracene derivatives also show large dihedral angles, with one study on a bridged dimetal complex of 9,10-anthracenedicarboxylate reporting a twist of about 54°. rsc.org In contrast, anthracene dicarboxylic acid isomers with substituents at less crowded positions, such as the 1,4- and 2,6-isomers, are calculated to have dihedral angles of 0°, indicating a planar ground-state geometry. researchgate.netscispace.com

For the related compound anthracene-9,10-dicarboxaldehyde, DFT calculations using the B3LYP functional have determined average C-C-C bond angles of 120.3° and C-C-H bond angles of 118.8°, which align well with experimental values for similar structures. nih.gov These findings underscore the reliability of DFT in predicting the geometric parameters of such aromatic systems.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. Upon absorption of light, molecules can be promoted to higher energy states, often leading to significant changes in their geometry and electronic distribution.

For 9,10-anthracenedicarboxylic acid, TD-DFT calculations reveal dramatic differences between its ground and excited state geometries. researchgate.netscispace.com Upon excitation to the first excited state, the dihedral angle of the carboxyl groups relative to the anthracene plane is predicted to decrease substantially, from 56.6° in the ground state to 27.7°. researchgate.netscispace.com This geometric relaxation in the excited state is a critical factor influencing the molecule's photophysical properties, such as its fluorescence spectrum.

Furthermore, these calculations predict that the anthracene core itself undergoes a noticeable puckering upon excitation. researchgate.netscispace.com This distortion from a planar aromatic structure in the excited state is a unique feature of the 9,10-isomer and is not observed in other isomers like 1,4-ADCA or 2,6-ADCA, which tend to remain planar. researchgate.netscispace.com

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's stability and the energy required for electronic excitation.

Based on the calculations for ADCA, a series of chemical reactivity descriptors have been determined. nih.gov These parameters provide insight into the molecule's behavior in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Gap (E_gap) | 2.8014 |

| Chemical Hardness (η) | 1.4007 |

| Global Softness (S) | 0.7139 |

| Chemical Potential (μ) | -4.8996 |

| Electronegativity (χ) | 4.8996 |

| Electrophilicity Index (ω) | 8.5692 |

Conformation Analysis and Steric Interactions

The spatial arrangement of atoms and the forces between them dictate the preferred conformation of a molecule. For this compound, steric interactions are the dominant factor controlling its three-dimensional shape.

Dihedral Angle Determination and Rotational Barriers

As established by DFT calculations, the steric clash between the ester groups at the 9 and 10 positions forces them out of the plane of the anthracene core. researchgate.netscispace.com The ground-state dihedral angle for the analogous dicarboxylic acid is determined to be 56.6°. researchgate.netscispace.com This significant twist minimizes the repulsive forces between the bulky substituents. This finding is consistent with calculations for other sterically hindered 9,10-substituted anthracenes. rsc.org

The existence of this twisted ground state implies a substantial energy barrier to rotation for the ester groups. While the exact rotational barrier for the 9,10-isomer has not been explicitly reported, it is expected to be significant to maintain this non-planar conformation. In contrast, for less sterically hindered isomers like 1,4-ADCA, the rotational barrier is calculated to be much lower, at 5.5 kcal/mol. scispace.com

Anthracene Moiety Puckering in Excited States

A key finding from TD-DFT calculations is the distortion of the anthracene core itself upon electronic excitation. researchgate.netscispace.com For the 9,10-isomer, the anthracene moiety undergoes a noticeable puckering in the first excited state. researchgate.netscispace.com This phenomenon is coupled with the significant decrease in the substituent dihedral angle from 56.6° to 27.7°. researchgate.netscispace.com

This excited-state structural change, where the molecule becomes more bent and the substituents move closer to the plane of the (now puckered) ring system, is a distinctive feature of the 9,10-substitution pattern. scispace.com It is completely absent in other isomers, which maintain their planarity upon excitation. scispace.com This behavior is crucial for explaining the unique photophysical properties of 9,10-substituted anthracenes, including their characteristically broad and diffuse emission spectra. scispace.com

| Parameter | Ground State (S₀) | First Excited State (S₁) |

|---|---|---|

| Substituent Dihedral Angle | 56.6° | 27.7° |

| Anthracene Moiety Geometry | Planar | Puckered |

Force Field and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which compute the classical trajectories of atoms and molecules, are a cornerstone of computational chemistry for exploring the conformational landscape and dynamic behavior of molecules. These simulations rely on a potential energy function, known as a force field, to describe the interactions between atoms.

For aromatic esters like this compound, a robust force field is essential for accurate simulations. While specific force fields tailored exclusively for this molecule are not commonly reported in the literature, general-purpose force fields such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are designed to handle a wide variety of organic molecules. nih.govambermd.org The parameterization of these force fields typically involves fitting to high-level quantum mechanical calculations and experimental data to reproduce geometries, vibrational frequencies, and condensed-phase properties. nih.gov

The process of developing force field parameters for a molecule like this compound would involve:

Defining Atom Types: Assigning specific atom types to the carbon, hydrogen, and oxygen atoms based on their chemical environment (e.g., aromatic carbon, carbonyl carbon, ester oxygen).

Assigning Bonded Parameters: Determining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsion. The dihedral parameters are particularly crucial for describing the rotation of the methoxycarbonyl groups relative to the anthracene core.

Assigning Non-bonded Parameters: Defining Lennard-Jones parameters to model van der Waals interactions and partial atomic charges to describe electrostatic interactions. Partial charges are often derived from quantum mechanical calculations, sometimes using semi-empirical methods to expedite the process for large sets of molecules. ambermd.org

Once a suitable force field is established, MD simulations can be employed to study various aspects of this compound systems. For instance, simulations of the molecule in different solvents can elucidate solvation structures and dynamics. Studies on related aromatic dicarboxylates, such as benzene (B151609) dicarboxylate dianions and their methylated analogs, have successfully used MD to investigate their solvation behavior and propensity for being at the air-water interface. nih.gov Similar simulations for this compound could provide insights into its aggregation behavior and interactions with different environments.

Table 1: Key Components of a Force Field for this compound

| Interaction Term | Description | Relevance to this compound |

|---|---|---|

| Bond Stretching | Energy associated with the vibration of covalent bonds from their equilibrium length. | Defines the geometry of the anthracene core and the ester groups. |

| Angle Bending | Energy required to deviate bond angles from their ideal values. | Maintains the planarity of the aromatic rings and the geometry of the substituents. |

| Dihedral Torsion | Energy associated with the rotation around chemical bonds. | Crucial for describing the orientation of the methoxycarbonyl groups relative to the anthracene plane. |

| Van der Waals | Short-range attractive and repulsive forces between non-bonded atoms. | Governs intermolecular packing in the solid state and interactions with solvent molecules. |

| Electrostatic | Coulombic interactions between atoms with partial charges. | Describes the polar interactions of the ester groups. |

Semi-Empirical Methods in Derivative Modeling

Semi-empirical quantum mechanical methods offer a computationally less expensive alternative to ab initio methods like Density Functional Theory (DFT), making them suitable for modeling larger systems or for high-throughput screening of derivatives. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

For modeling derivatives of this compound, semi-empirical methods can be valuable for several purposes:

Geometry Optimization: Quickly obtaining reasonable molecular structures for a series of derivatives with different substituents on the anthracene core.

Electronic Properties: Estimating electronic properties such as ionization potentials, electron affinities, and orbital energies (HOMO/LUMO). These properties are useful for predicting the reactivity and photophysical behavior of the derivatives.

Screening for Properties of Interest: While less accurate than higher-level methods, semi-empirical calculations can be used to screen a large number of candidate derivatives to identify those with promising characteristics for further, more accurate computational study.

Commonly used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and the more recent PDDG (Pairwise Distance Directed Gaussian) and PM6/7 methods. The choice of method depends on the specific properties being investigated and the types of atoms present in the molecule.

Furthermore, as mentioned previously, semi-empirical methods like AM1 with Bond Charge Corrections (AM1-BCC) are often employed in the development of classical force fields to derive the partial atomic charges necessary for the electrostatic term. ambermd.org This highlights the synergy between different computational techniques, where faster, albeit less accurate, methods can provide the necessary parameters for more extensive simulations using classical mechanics.

Table 2: Potential Applications of Semi-Empirical Methods in Modeling this compound Derivatives

| Application | Description | Example for Derivatives |

|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of a molecule. | Determining the preferred orientation of various substituent groups on the anthracene ring. |

| Electronic Structure Calculation | Calculating molecular orbital energies and distributions. | Predicting how electron-donating or -withdrawing groups alter the HOMO-LUMO gap. |

| Thermodynamic Properties | Estimating heats of formation and reaction energies. | Comparing the relative stabilities of different isomers of a substituted derivative. |

| Charge Distribution Analysis | Calculating partial atomic charges. | Providing input charges for the development of force fields for molecular dynamics simulations. |

Photophysical Phenomena and Excited State Dynamics of Dimethyl Anthracene 9,10 Dicarboxylate

Luminescence Properties

Luminescence in 9,10-disubstituted anthracenes is a result of the de-excitation of electronic singlet and triplet states. The nature of the substituents at the 9 and 10 positions plays a crucial role in determining the relative efficiencies of fluorescence and phosphorescence, as well as the propensity for forming excited-state dimers (excimers).

The fluorescence of Dimethyl anthracene-9,10-dicarboxylate originates from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). This S₁ → S₀ transition is a π-π* transition, characteristic of the conjugated aromatic system of the anthracene (B1667546) core. The substitution at the 9 and 10 positions can significantly alter the fluorescence properties compared to unsubstituted anthracene. For instance, while anthracene itself has a fluorescence quantum yield of about 0.27-0.36, substitution can either enhance or quench this emission. omlc.orgaatbio.com For many 9,10-disubstituted derivatives, such as 9,10-diphenylanthracene (B110198), the fluorescence quantum yield approaches unity, indicating that fluorescence is the dominant de-excitation pathway. omlc.org The ester groups in this compound are expected to influence the electronic structure, thereby affecting the energy and intensity of the fluorescence emission. rsc.org

The fluorescence spectrum of anthracene derivatives typically exhibits a vibronic structure, which corresponds to the vibrational energy levels of the ground state. The shape and position of these emission bands are sensitive to the molecular environment. vt.edu

Table 1: Comparative Fluorescence Quantum Yields (Φf) of Anthracene and a Related Derivative. This table provides illustrative data from related compounds to contextualize the fluorescence properties of the anthracene core.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Anthracene | Cyclohexane | 0.36 | omlc.org |

| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 | omlc.org |

Following photoexcitation to the singlet state manifold, the molecule can undergo intersystem crossing (ISC) to the triplet state (T₁). Phosphorescence is the radiative decay from this T₁ state back to the ground state (S₀). For most anthracene derivatives in fluid solution at room temperature, phosphorescence is very weak or non-existent because the long lifetime of the triplet state allows for efficient non-radiative quenching by molecular oxygen and other quenchers.

However, the triplet state is still significantly involved in the photophysics of these molecules. The efficiency of ISC (ΦISC) is a key parameter; for unsubstituted anthracene, the triplet yield is approximately 70%. rsc.org Substitution at the 9 and 10 positions can drastically alter this rate. For derivatives like 9,10-dimethylanthracene (B165754) and 9,10-diphenylanthracene, the rate of ISC is significantly reduced, leading to higher fluorescence quantum yields. rsc.org In polar solvents, triplet excited state formation in some derivatives can occur through charge recombination following charge separation. nih.gov In solid matrices or deoxygenated solutions, anthracene derivatives can exhibit delayed fluorescence resulting from triplet-triplet annihilation, where two molecules in the T₁ state interact to produce one in the S₁ state, which then fluoresces. rsc.org

At higher concentrations, an excited-state anthracene derivative (A) can interact with a ground-state molecule of the same species (A) to form an excited-state dimer, known as an excimer (AA). researchgate.net This process is particularly relevant for planar aromatic molecules due to intermolecular π-π interactions. researchgate.net

A* + A ⇌ (AA)*

Excimer formation is a dynamic process dependent on diffusion in solution. researchgate.net The resulting excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the structured monomer fluorescence. rsc.org This red-shift is due to the stabilization of the excited-state complex. While some 9,10-disubstituted anthracenes like 9,10-diphenylanthracene are known to form excimers in the solid state or in concentrated solutions, the bulky substituents can sometimes hinder the necessary cofacial arrangement for optimal excimer formation. rsc.orgsemanticscholar.org For instance, 9,10-dichloroanthracene (B1293567) readily forms excimers in both solution and crystalline states. researchgate.netelsevierpure.com

An exciplex is conceptually similar to an excimer but is formed between two different types of molecules, one acting as an electron donor and the other as an acceptor in the excited state. The formation of exciplexes is also a potential de-excitation pathway for this compound in the presence of suitable donor or acceptor molecules.

Electronic Transition Characterization

The electronic transitions of this compound, observable through absorption and emission spectroscopy, are sensitive to the surrounding medium. This sensitivity, known as solvatochromism, provides valuable insights into the electronic structure of the ground and excited states.

The absorption and emission spectra of anthracene derivatives often exhibit shifts in peak position as a function of solvent polarity, a phenomenon known as solvatochromism. nih.gov Generally, the absorption spectra (corresponding to the S₀ → S₁ transition) are less sensitive to solvent polarity than the fluorescence spectra (S₁ → S₀ transition). researchgate.net

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption and the maximum of the emission spectra. It arises from several factors, including the reorganization of the solvent shell around the molecule following excitation and geometric relaxation of the molecule in the excited state.

A larger Stokes shift is generally observed in more polar solvents, reflecting a greater degree of solvent reorganization around the more polar excited state. The relationship between the Stokes shift (Δν) and solvent polarity can be described by the Lippert-Mataga equation:

Δν = νabs - νem = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μe - μg)² / a³ ) + constant

where νabs and νem are the wavenumbers of absorption and emission maxima, h is Planck's constant, c is the speed of light, ε is the solvent dielectric constant, n is the solvent refractive index, a is the Onsager cavity radius, and μe and μg are the dipole moments of the excited and ground states, respectively. A linear plot of the Stokes shift against the solvent polarity function indicates that the change in dipole moment upon excitation is a primary driver of the observed solvatochromism. nih.gov Analysis of such plots for related anthracene derivatives has confirmed a significant increase in dipole moment upon excitation. researchgate.net

Table 2: Illustrative Solvatochromic Data for an Anthracene Derivative (9,10-Dicyanoanthracene). This table demonstrates the effect of solvent polarity on absorption maxima (λabs), emission maxima (λem), and the calculated Stokes Shift for a related compound.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 405 | 419 | 823 |

| Diethyl ether | 4.34 | 406 | 426 | 1147 |

| Dichloromethane | 8.93 | 408 | 436 | 1572 |

| Acetonitrile | 37.5 | 407 | 441 | 1928 |

Data is illustrative and based on general trends observed for 9,10-disubstituted anthracenes.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process of a fluorophore. For anthracene derivatives, this value is highly sensitive to the nature and position of substituents on the aromatic core. Unsubstituted anthracene itself has a moderate fluorescence quantum yield of approximately 30%, a result of a significant rate of intersystem crossing to the triplet state, which has a yield of about 70%. rsc.org

Substitution at the 9 and 10 positions of the anthracene ring is a well-established strategy to modify the photophysical properties of the molecule. rsc.org Attaching substituents at these positions can drastically alter the probabilities of radiative (fluorescence) and non-radiative decay pathways, including intersystem crossing. For instance, replacing the hydrogens at the 9 and 10 positions with methyl groups, as in 9,10-dimethylanthracene, leads to a significant increase in the fluorescence quantum yield to around 70%. rsc.org This enhancement is attributed to steric and electronic effects that hinder non-radiative decay processes.

While specific quantum yield data for this compound is not extensively documented in the reviewed literature, the general trend for 9,10-disubstituted anthracenes suggests a high fluorescence efficiency. The ester groups are expected to influence the electronic properties of the anthracene core, but a high quantum yield is generally anticipated, making it a suitable candidate for applications requiring strong blue emission. The efficiency can, however, be influenced by the solvent environment due to potential charge transfer interactions.

Table 1: Fluorescence Quantum Yields of Selected Anthracene Derivatives

| Compound | Substituents | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Anthracene | None | ~0.30 rsc.org |

| 9,10-Dimethylanthracene | 9,10-di-CH₃ | ~0.70 rsc.org |

| 9,10-Diphenylanthracene | 9,10-di-Ph | ~0.90 - 1.0 rsc.org |

Note: The table presents data for related compounds to provide context for the expected properties of this compound.

Triplet-Triplet Annihilation (TTA) Upconversion Processes

Triplet-triplet annihilation (TTA) upconversion is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which then emits a photon of higher energy (shorter wavelength) than the initially absorbed photons. This process requires a sensitizer (B1316253), which absorbs the initial low-energy light and populates its triplet state, and an annihilator (or emitter), which receives the triplet energy from the sensitizer and undergoes TTA.

Anthracene derivatives are frequently employed as annihilators in TTA-UC systems due to their favorable triplet energy levels and high fluorescence quantum yields. rsc.orgrsc.org Specifically, 9,10-disubstituted anthracenes are excellent candidates for this role. rsc.org A high fluorescence quantum yield in the annihilator is crucial for an efficient upconversion process, as it ensures that the high-energy singlet state generated from TTA decays radiatively.

Several studies have demonstrated the successful use of 9,10-substituted anthracenes as annihilators in TTA-UC systems, often paired with platinum or palladium octaethylporphyrin as the sensitizer. rsc.orgrsc.org In some cases, the upconversion quantum yields observed with these systems have even surpassed that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). rsc.orgrsc.org The triplet state energy (T₁) of 9,10-substituted anthracenes is typically around 1.77 eV, which is compatible with common porphyrin-based sensitizers. rsc.org Given its expected high fluorescence quantum yield, this compound is a promising candidate for use as an annihilator in efficient TTA-UC systems for converting, for example, green light to blue light.

Photochromic Behavior and Electron Transfer Photochromism

Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the context of anthracene derivatives, a particularly interesting mechanism is electron transfer photochromism. This process typically involves the photo-induced transfer of an electron from a donor moiety to an acceptor moiety, leading to the formation of a colored radical ion pair.

Research has shown that coordination polymers constructed from anthracene-9,10-dicarboxylate (the deprotonated form of the corresponding dicarboxylic acid) can exhibit electron transfer photochromism. nih.gov These materials display a color change upon irradiation due to the formation of stable radical photoproducts. nih.gov The coloration process in these systems has been identified as a metal-assisted ligand-to-ligand electron transfer between adjacent anthracene-9,10-dicarboxylate molecules. nih.gov The photogenerated stable radicals are delocalized over the anthracene core. nih.gov

Although this behavior was observed in a solid-state coordination polymer, it highlights the intrinsic capacity of the anthracene-9,10-dicarboxylate structure to participate in photoinduced electron transfer. It is plausible that this compound, under appropriate conditions (e.g., in the presence of electron donors or acceptors, or within a specific matrix), could also exhibit photochromic behavior driven by an electron transfer mechanism. The ester groups, being electron-withdrawing, would influence the electron acceptor properties of the anthracene core and thus the thermodynamics and kinetics of such a photoinduced electron transfer process.

Influence of Substituents on Excited-State Properties

The photophysical properties of anthracene are highly tunable through chemical substitution. The nature of the substituent (electron-donating or -withdrawing) and its position on the anthracene ring can profoundly alter the absorption and emission spectra, quantum yield, and excited-state lifetime. nih.gov

Carboxylic vs. Carboxylate Group Effects

The protonation state of carboxylic acid groups has a pronounced effect on the excited-state properties of anthracene dicarboxylic acids. Studies on 9,10-anthracene dicarboxylic acid (9,10-ADCA) reveal significant differences between the protonated (carboxylic acid) and deprotonated (carboxylate) forms. colab.wsresearchgate.net

In neutral, aprotic solvents, 9,10-ADCA exists in its protonated form. Upon deprotonation in basic solutions, both the absorption and emission spectra shift hypsochromically (to shorter wavelengths). scispace.com This blue shift is accompanied by a dramatic decrease in the Stokes shift, from 3,534 cm⁻¹ in the acidic form to 610 cm⁻¹ in the basic form in DMF. scispace.com This indicates a significant change in the geometry and electronic distribution of the molecule between the ground and excited states, which is less pronounced in the deprotonated carboxylate form.

The fluorescence lifetime also changes significantly upon deprotonation. For 9,10-ADCA in DMF, the lifetime decreases by about half in basic solution compared to acidic or neutral solutions. scribd.com These changes reflect the different electronic nature of the -COOH and -COO⁻ groups. The carboxylate is a stronger electron-donating group than the carboxylic acid, which alters the charge distribution in both the ground and excited states of the anthracene moiety. While the dimethyl ester (-COOCH₃) is not identical to the carboxylate, this comparison underscores the sensitivity of the anthracene core's photophysics to the electronic character of the substituents at the 9 and 10 positions. The ester group is electron-withdrawing, and its influence would differ from both the carboxylic acid and the carboxylate, leading to its own unique set of photophysical parameters.

Positional Isomerism (e.g., 9,10- vs. 1,4- vs. 2,6-dicarboxylate)

The position of the dicarboxylate substituents on the anthracene ring leads to dramatic differences in photophysical properties due to changes in molecular symmetry, electronic structure, and ground- and excited-state geometries. colab.ws A systematic investigation of 1,4-, 2,6-, and 9,10-anthracene dicarboxylic acids (ADCA) highlights these isomer-specific effects. colab.wsresearchgate.net

Geometry: Density functional theory (DFT) calculations show that for 1,4-ADCA and 2,6-ADCA, the lowest-energy ground-state structures have the carboxylic acid groups coplanar with the anthracene ring (dihedral angle θ = 0°). colab.wsresearchgate.net In stark contrast, for 9,10-ADCA, steric hindrance forces the carboxylic acid groups out of the plane of the aromatic ring, resulting in a large dihedral angle of 56.6°. colab.wsresearchgate.net Upon excitation to the first singlet excited state, this dihedral angle in the 9,10-isomer decreases significantly to 27.7°, and the anthracene core itself undergoes puckering. colab.wsresearchgate.net This significant geometry change between the ground and excited states for the 9,10-isomer is responsible for its large Stokes shift compared to the other isomers. scispace.com

Spectroscopic Properties: The substitution pattern perturbs the electronic transitions along the long and short axes of the anthracene molecule to varying degrees. colab.ws

2,6-ADCA: Substitution along the long axis results in a small Stokes shift (e.g., 584 cm⁻¹ in THF) and a relatively long fluorescence lifetime. scribd.com

1,4-ADCA: Substitution along the short axis leads to a broad, structureless emission spectrum and a very large Stokes shift (e.g., 6,484 cm⁻¹ in DMF). scispace.com

9,10-ADCA: Substitution at the sterically hindered positions results in an anthracene-like structured absorption spectrum but a broad, diffuse emission spectrum with a large Stokes shift (e.g., 3,796 cm⁻¹ in THF). scispace.comscribd.com

These profound differences observed for the dicarboxylic acids can be directly extrapolated to their corresponding dimethyl esters. Therefore, this compound is expected to have markedly different photophysical properties—including absorption and emission maxima, Stokes shift, and excited-state lifetime—compared to its 1,4- and 2,6-isomers due to these fundamental structural and electronic variations.

Table 2: Comparison of Photophysical Properties of Anthracene Dicarboxylic Acid Isomers in DMF

| Isomer | Stokes Shift (Acidic) | Stokes Shift (Basic) |

|---|---|---|

| 2,6-ADCA | 809 cm⁻¹ scispace.com | 510 cm⁻¹ scispace.com |

| 1,4-ADCA | 6,484 cm⁻¹ scispace.com | 1,997 cm⁻¹ scispace.com |

| 9,10-ADCA | 3,534 cm⁻¹ scispace.com | 610 cm⁻¹ scispace.com |

Electrochemical Behavior of Dimethyl Anthracene 9,10 Dicarboxylate Derivatives

Redox Potentials and Electron Transfer Processes

The redox behavior of dimethyl anthracene-9,10-dicarboxylate is fundamentally linked to the π-conjugated anthracene (B1667546) core. The electron-withdrawing nature of the two methoxycarbonyl groups at the 9 and 10 positions significantly influences the potentials at which the molecule undergoes oxidation and reduction.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key technique for investigating the redox processes of anthracene derivatives. For the related compound, 9,10-diphenylanthracene (B110198) (DPA), CV studies in aprotic solvents like dimethylformamide (DMF) show two reversible one-electron reduction waves. utexas.edu The first reduction corresponds to the formation of a stable radical anion (DPA•⁻), and the second to the formation of the dianion (DPA²⁻). utexas.edu The oxidation of anthracene derivatives has also been examined. For instance, the oxidation of anthracene and 9,10-diphenylanthracene in aprotic solvents reveals that the radical cation of anthracene can be stable at high scan rates. lookchem.com

In a study of dimetal complexes bridged by 9,10-anthracenedicarboxylate, the electrochemical behavior was investigated. rsc.org The cyclic voltammogram of the molybdenum complex [{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] in THF showed two reversible one-electron oxidation waves. rsc.org These processes are attributed to the successive oxidation of the two dimetal units, indicating that the anthracene dicarboxylate bridge mediates electronic communication between them. rsc.org

The electrochemical behavior of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine, another anthracene derivative, was studied at a gold electrode. electrochemsci.org This compound was found to oxidize through the loss of a single electron to form a radical cation, which is then followed by a rapid chemical process. A subsequent oxidation step leads to the formation of a dication, also followed by a chemical reaction, indicating an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. electrochemsci.org

The following table summarizes representative redox potential data for related anthracene derivatives, providing a comparative basis for understanding this compound.

| Compound | Process | E½ (V vs. reference) | Solvent/Electrolyte |

| 9,10-Diphenylanthracene | Reduction to radical anion | -1.95 (vs. SCE) | DMF / 0.1 M TBAI |

| [{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] | First Oxidation | +0.13 (vs. Ag/AgCl) | THF / 0.1 M [NBuⁿ₄][PF₆] |

| [{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] | Second Oxidation | +0.48 (vs. Ag/AgCl) | THF / 0.1 M [NBuⁿ₄][PF₆] |

| [{W₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] | First Oxidation | +0.43 (vs. Ag/AgCl) | THF / 0.1 M [NBuⁿ₄][PF₆] |

| [{W₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] | Second Oxidation | +0.81 (vs. Ag/AgCl) | THF / 0.1 M [NBuⁿ₄][PF₆] |

Data synthesized from multiple sources for comparative purposes. utexas.edursc.org

Differential Pulse Voltammetry (DPV) Investigations

Differential pulse voltammetry offers higher sensitivity and resolution for determining redox potentials compared to cyclic voltammetry. For the dimetal complexes bridged by 9,10-anthracenedicarboxylate, DPV was used to obtain more precise values for the oxidation potentials. rsc.org The DPV results confirmed the two-step oxidation process observed in the CV studies and provided accurate E½ values, which are crucial for understanding the electronic structure and the extent of interaction between the metal centers through the anthracene bridge. rsc.org

Frontier Molecular Orbital Energy Level Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy levels of these orbitals can be estimated from electrochemical data.

The HOMO and LUMO energy levels of a series of novel 9,10-anthracene-based molecules were characterized, and it was found that functionalization at these positions with different phenyl derivatives resulted in minor (±0.10 eV) changes in their electrochemical behavior. mdpi.com This suggests that while the core electronic properties are retained, fine-tuning is possible. mdpi.com

Theoretical investigations using Density Functional Theory (DFT) on molecules like anthracene-9,10-dicarboxaldehyde provide valuable insights into the electronic structure. For this molecule, the calculated energy difference between the HOMO and LUMO is 2.8014 eV. nih.gov The global hardness, softness, chemical potential, electronegativity, and electrophilicity index were also determined to be 1.4007, 0.7139, -4.8996, 4.8996, and 8.5692 eV respectively. nih.gov

For this compound, the electron-withdrawing ester groups are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted anthracene. This lowering of the LUMO level facilitates electron injection, a desirable property for n-type semiconductor materials in electronic devices.

The following table presents the frontier molecular orbital energies for related anthracene compounds.

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Anthracene | -5.95 | -2.35 | Experimental (estimated from CV) |

| Anthracene-9,10-dicarboxaldehyde | -6.30 | -3.50 | Theoretical (DFT) |

Data from representative studies on anthracene and a related derivative to provide context. mdpi.comresearchgate.net

Electrochemical Properties in Optoelectronic Device Materials

Anthracene-based semiconductors are of interest due to their stability, planarity, and favorable frontier molecular orbital energy levels. mdpi.com The electrochemical properties of this compound derivatives are directly relevant to their performance in optoelectronic devices such as organic thin-film transistors (OTFTs).

In a study of seven novel 9,10-functionalized anthracene molecules, their potential as the active semiconducting layer in OTFTs was explored. mdpi.com The functionalization at the 9,10-positions was shown to be an effective way to tune the thermal stability of the material with negligible effects on the frontier molecular orbital energy levels. mdpi.com However, these substitutions can significantly modify the solid-state arrangement, which can have detrimental effects on OTFT performance. mdpi.com

The electrochemical stability, as determined by techniques like cyclic voltammetry, is a key indicator of the operational lifetime of an organic semiconductor in a device. The reversible redox behavior observed for many anthracene derivatives is a positive attribute for their application in such devices.

Applications of Dimethyl Anthracene 9,10 Dicarboxylate in Advanced Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The de-esterified form of dimethyl anthracene-9,10-dicarboxylate, anthracene-9,10-dicarboxylic acid (H₂ADC), is a key organic linker for creating metal-organic frameworks (MOFs) and coordination polymers. The anthracene (B1667546) unit's size and conjugated π-system are instrumental in dictating the framework's properties, from fluorescence and sensing capabilities to structural stability and photoactivity.

Ligand Design for Tunable Fluorescence and Sensing Applications